4-(2-Ethoxy-2-oxoethoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

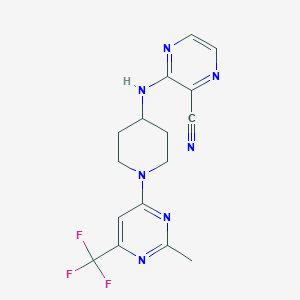

4-(2-Ethoxy-2-oxoethoxy)benzoic acid is a compound known for its unique chemical properties . It has a molecular formula of C11H12O5 and a molecular weight of 224.21000 .

Molecular Structure Analysis

The molecular structure of 4-(2-Ethoxy-2-oxoethoxy)benzoic acid consists of 11 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms . The exact mass is 224.06800 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Ethoxy-2-oxoethoxy)benzoic acid include a molecular weight of 224.21000, a molecular formula of C11H12O5, and an exact mass of 224.06800 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Scientific Research Applications

Supramolecular Liquid-Crystalline Networks

4-(2-Ethoxy-2-oxoethoxy)benzoic acid has been utilized in the synthesis of supramolecular liquid-crystalline networks. These networks are formed through self-assembly of multifunctional hydrogen-bond donor and acceptor molecules. The process involves the formation of intermolecular hydrogen bonds, resulting in liquid-crystalline network structures which have applications in materials science (Kihara et al., 1996).

Synthesis and Biodegradation of Poly(ether-ester) Azo Polymers

This compound has been part of the synthesis of poly(ether-ester) azo polymers. These polymers were evaluated for their potential in biodegradation by azoreductase, showing significant degradation. This indicates its potential use in developing materials for colon-specific drug release (Samyn et al., 1995).

Luminescent Properties in Lanthanide Coordination Compounds

In a study exploring the photophysical properties of lanthanide coordination compounds, derivatives of 4-benzyloxy benzoic acid were used as ligands. These derivatives, including 3-methoxy-4-benzyloxy benzoic acid and 3-nitro-4-benzyloxy benzoic acid, demonstrated an influence on the luminescent properties of these compounds (Sivakumar et al., 2010).

Synthesis of Condensed Heterocyclic Compounds

The compound has been used in the oxidative coupling of benzoic acids with alkynes, leading to the synthesis of condensed heterocyclic compounds. This process is significant in the development of fluorescent materials (Shimizu et al., 2009).

Stabilization of Hexagonal Columnar Mesophases

Research on the stabilization of hexagonal columnar mesophases has included the use of derivatives of this compound. The study focused on the influence of semifluorination of alkyl groups in these compounds, contributing to the understanding of molecular self-assembly and materials science (Percec et al., 1995).

properties

IUPAC Name |

4-(2-ethoxy-2-oxoethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWOQHVFLNTQNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethoxy-2-oxoethoxy)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2415610.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2415613.png)

![Tert-butyl 7'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2415615.png)

![2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2415618.png)